3-Hydroxypiperidine-3-carboxamide: A Structural & Synthetic Guide
3-Hydroxypiperidine-3-carboxamide: A Structural & Synthetic Guide
This technical guide provides a comprehensive analysis of 3-Hydroxypiperidine-3-carboxamide , a distinct gem-disubstituted heterocyclic scaffold. It is structured to serve drug discovery professionals, focusing on the molecule's utility as a three-dimensional building block in Fragment-Based Drug Discovery (FBDD).
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from flat, aromatic-rich molecules to those with higher fraction of sp³-hybridized carbons (
Unlike simple piperidines, this molecule possesses a quaternary carbon at position 3 , bearing both a hydroxyl group and a carboxamide. This gem-disubstitution confers unique conformational rigidity and provides vectors for hydrogen bonding that mimic the transition states of peptide hydrolysis or specific amino acid side chains (e.g., Serine, Threonine) in a constrained environment.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Structural Analysis
The core structure consists of a saturated piperidine ring. The C3 position is a chiral quaternary center, creating a "kink" in the molecular geometry that disrupts planarity.
-
Stereochemistry: The molecule exists as two enantiomers, (R) and (S). The 3-substituents occupy axial and equatorial positions depending on the ring conformation (chair vs. twist-boat), which is often dictated by the N-substituent in the final drug candidate.
-
Electronic Features:
-
Amide (
): Acts as a dual H-bond donor/acceptor. -
Hydroxyl (
): Provides an additional H-bond donor/acceptor and increases water solubility. -
Secondary Amine (
): A nucleophilic handle for diversification (alkylation, acylation, arylation).
-
Property Data Table
Data represents the free base unless noted.
| Property | Value / Description | Significance |
| Molecular Formula | Compact fragment | |
| Molecular Weight | 144.17 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| CAS Number | 1803570-33-3 (HCl salt) | Commercial identifier |
| cLogP | ~ -1.2 to -1.5 | Highly hydrophilic; improves solubility of lipophilic payloads |
| pKa (Piperidine NH) | ~ 9.0 - 9.5 | Basic; predominantly protonated at physiological pH |
| pKa (Amide) | > 15 | Neutral under physiological conditions |
| H-Bond Donors | 4 (Amide | High interaction potential |
| H-Bond Acceptors | 3 (Amide | High interaction potential |
Synthetic Pathways[4][6][7][13][14][15][16]
The synthesis of gem-disubstituted piperidines requires constructing the quaternary center. The most robust route involves the Cyanohydrin (Strecker-type) Strategy starting from N-protected 3-piperidone.
Synthesis Logic Flow
The pathway moves from a ketone to a cyanohydrin, followed by controlled hydrolysis to the amide.
Figure 1: Synthetic route from commercially available N-Boc-3-piperidone.
Detailed Experimental Protocol
Note: This protocol describes the general methodology for synthesizing
Reagents: N-Boc-3-piperidone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (
Step 1: Formation of the Cyanohydrin
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of Zinc Iodide (
) (0.05 eq). -
Addition: Dropwise add TMSCN (1.2 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Quench with saturated
. Extract with DCM, dry over , and concentrate to yield the O-TMS protected cyanohydrin.
Step 2: Hydrolysis to Carboxamide & Deprotection
-
Acid Hydrolysis: Dissolve the crude cyanohydrin in a mixture of concentrated HCl and MeOH (or Dioxane).
-
Critical Control Point: The temperature and acid concentration control the hydrolysis level. To stop at the amide (and not the carboxylic acid), use concentrated HCl at room temperature or mild heating (40°C) for a limited time (4–6 hours). Vigorous reflux will convert the nitrile to the carboxylic acid.
-
-
Deprotection: The acidic conditions simultaneously remove the N-Boc group and hydrolyze the O-TMS group.
-
Isolation: Concentrate the solvent in vacuo. The residue is the 3-Hydroxypiperidine-3-carboxamide hydrochloride salt.[1]
-
Purification: Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography if the free base is required.
Applications in Drug Discovery[1][2][3][4][6][8][9][10][15][18][19][20]
Peptidomimetics & Enzyme Inhibition
This scaffold acts as a constrained mimic of Serine or Threonine . In protease inhibitors, the
-
Mechanism: The quaternary center locks the spatial arrangement of the OH and CONH2 groups, reducing the entropic penalty upon binding compared to a flexible linear chain.
HDM2-p53 Interaction Inhibitors
Research (e.g., by Vertex Pharmaceuticals and others) has highlighted 3,3-disubstituted piperidines as scaffolds to inhibit the HDM2-p53 protein-protein interaction.
-
Role: The piperidine ring projects hydrophobic substituents (attached at N or C5/C6) into the deep hydrophobic cleft of HDM2, while the polar C3 substituents (OH/Amide) can engage in specific solvent-front interactions or improve the solubility of the otherwise lipophilic inhibitor.
Scaffold Hopping
The molecule serves as a bioisostere for:
-
Morpholine: Similar polarity but with an available NH for substitution.
-
Cyclic Ureas/Hydantoins: The
-hydroxy amide is a ring-opened equivalent of a hydantoin, offering different H-bond vectors.
Safety & Handling
-
Hazards: As a secondary amine and amide, the compound is likely an irritant to eyes, skin, and respiratory system. The HCl salt is acidic.
-
Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the synthesis involving TMSCN (cyanide source).
References
-
Vertex Pharmaceuticals Study on 3,3-Disubstituted Piperidines : Bogen, S. L., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." Journal of Medicinal Chemistry, 2006.
-
General Synthesis of
-Hydroxy Amides : "Preparation of alpha-hydroxy amides via cyanohydrins." Organic Syntheses, Coll.[2][3] Vol. 3, p. 323. -
Commercial Availability & CAS Data : BLD Pharm Product Entry for CAS 1803570-33-3.
- Scaffold Hopping in FBDD: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
